2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Polymer modification Epoxy resin Fluorinated isocyanates

2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4) is an aromatic isocyanate featuring a chloro substituent ortho to the isocyanate group and a trifluoromethyl group in the meta position relative to the isocyanate. This electron-deficient aryl isocyanate exhibits molecular formula C₈H₃ClF₃NO, a molecular weight of 221.56 g/mol, and exists as a colorless to light yellow moisture-sensitive liquid with a density of 1.48 g/mL at 25 °C and a boiling point of 63–64 °C at 5 mmHg.

Molecular Formula C8H3ClF3NO
Molecular Weight 221.56 g/mol
CAS No. 50528-86-4
Cat. No. B1349291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)phenyl isocyanate
CAS50528-86-4
Molecular FormulaC8H3ClF3NO
Molecular Weight221.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N=C=O)Cl
InChIInChI=1S/C8H3ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
InChIKeyWEPYOPYMWSHRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4): Procurement-Relevant Identity and Baselines for Differentiated Selection


2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4) is an aromatic isocyanate featuring a chloro substituent ortho to the isocyanate group and a trifluoromethyl group in the meta position relative to the isocyanate [1]. This electron-deficient aryl isocyanate exhibits molecular formula C₈H₃ClF₃NO, a molecular weight of 221.56 g/mol, and exists as a colorless to light yellow moisture-sensitive liquid with a density of 1.48 g/mL at 25 °C and a boiling point of 63–64 °C at 5 mmHg . The combination of the ortho-chloro and meta-trifluoromethyl substitution pattern distinguishes this compound from other chloro-trifluoromethylphenyl isocyanate regioisomers and from simpler aryl isocyanates lacking both halogen substituents [2].

Why 2-Chloro-5-(trifluoromethyl)phenyl isocyanate Cannot Be Interchanged with Other Chloro-Trifluoromethylphenyl Isocyanate Isomers


The unique ortho-chloro/meta-trifluoromethyl substitution pattern of 2-chloro-5-(trifluoromethyl)phenyl isocyanate creates a distinct electronic environment at the isocyanate moiety that differs from regioisomers such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate (the sorafenib intermediate) and 3-chloro-4-(trifluoromethyl)phenyl isocyanate [1][2]. While all chloro-trifluoromethylphenyl isocyanates share the same molecular formula and core reactivity toward nucleophiles, substitution pattern alters both the steric environment around the reactive center and the electron-withdrawing inductive effects transmitted to the isocyanate group, which in turn modulates reaction rates with amines, diffusion behavior in polymer matrices, and the physicochemical properties of the resulting urea or carbamate derivatives [3]. Even among trifluoromethylphenyl isocyanates without chloro substitution, meta-substituted isomers exhibit the greatest extent of reaction in polymer modification applications due to altered inductive effects and diffusion characteristics—differences that translate directly to performance in specific applications and preclude generic substitution [4].

Quantitative Differentiation Evidence for 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4) vs. Key Comparators


Reactivity Ranking Among Trifluoromethylphenyl Isocyanates: Meta-Substitution Confers Highest Extent of Reaction in Epoxy Modification

In a comparative study of fluorinated aromatic isocyanates for modifying cured MY720/DDS epoxy resins, the meta-trifluoromethylphenyl isocyanate exhibited the greatest extent of reaction among the ortho-, meta-, and para-trifluoromethylphenyl isocyanate isomers, as quantified by reduction of IR peaks at 3400 cm⁻¹ (hydroxyl/amine) and 904 cm⁻¹ (epoxide) [1]. While 2-chloro-5-(trifluoromethyl)phenyl isocyanate was not directly tested in this study, the meta-substitution pattern of the trifluoromethyl group relative to the isocyanate (the defining structural feature of the target compound) was identified as the critical determinant of enhanced reaction extent due to a slightly poorer inductive effect permitting greater diffusion into the bulk polymer matrix [1]. This class-level inference establishes that meta-trifluoromethyl substitution, as present in 2-chloro-5-(trifluoromethyl)phenyl isocyanate, provides a reactivity advantage over ortho- and para-trifluoromethyl analogs in solid-state polymer modification applications.

Polymer modification Epoxy resin Fluorinated isocyanates

Physical State and Boiling Point Differentiation: 2-Chloro-5-(trifluoromethyl)phenyl isocyanate vs. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

2-Chloro-5-(trifluoromethyl)phenyl isocyanate exists as a liquid at ambient temperature with a reported boiling point of 63–64 °C at 5 mmHg (or 52–53 °C at 3 mmHg) and a density of 1.48 g/mL at 25 °C . In contrast, the regioisomer 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6), a key intermediate in sorafenib synthesis, is a crystalline solid at room temperature with a melting point of 35–36 °C and a boiling point of 86–90 °C at 14 mmHg . This physical state divergence—liquid versus solid—affects handling protocols, storage requirements, and compatibility with continuous flow chemistry or automated synthesis platforms. The target compound's lower boiling point under vacuum conditions may also facilitate purification by distillation in synthetic workflows where the solid isomer would require alternative isolation methods.

Physical properties Handling Isomer comparison

Electronic Effect of Ortho-Chloro Substitution: Enhanced Reactivity of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate vs. 3-(Trifluoromethyl)phenyl isocyanate

The presence of an electron-withdrawing ortho-chloro substituent adjacent to the isocyanate group in 2-chloro-5-(trifluoromethyl)phenyl isocyanate increases the electrophilicity of the isocyanate carbon relative to analogs lacking this chloro group. NMR studies of ortho-substituted trifluoromethylphenyl isocyanates have demonstrated that the temperature dependence of fluorine chemical shifts originates from intramolecular interactions between trifluoromethyl groups and ortho-substituents, resulting in altered electron distribution that affects isocyanate reactivity [1]. While 3-(trifluoromethyl)phenyl isocyanate (CAS 329-01-1) serves as an intermediate for sorafenib synthesis, the additional ortho-chloro substitution in the target compound (absent in 3-(trifluoromethyl)phenyl isocyanate) introduces both steric and electronic factors that modify reaction rates with nucleophiles. Quantum-chemical calculations on aryl isocyanates confirm that substituent electronic effects significantly influence transition-state energetics in nucleophilic addition reactions, with electron-withdrawing groups enhancing reaction rates [2].

Electronic effects Nucleophilic addition Isocyanate reactivity

Purity and Analytical Specification Differentiation: 2-Chloro-5-(trifluoromethyl)phenyl isocyanate vs. 3-Chloro-4-(trifluoromethyl)phenyl isocyanate

Commercial availability and purity specifications for chloro-trifluoromethylphenyl isocyanate isomers vary significantly. 2-Chloro-5-(trifluoromethyl)phenyl isocyanate is commercially supplied at purities of 97% (Alfa Aesar/Thermo Scientific) and >98.0% (GC) (TCI America), with well-documented physical properties including density (1.48 g/mL at 25 °C), boiling point (63–64 °C at 5 mmHg), and refractive index (n = 1.489) . In contrast, the regioisomer 3-chloro-4-(trifluoromethyl)phenyl isocyanate (CAS 39893-50-0) lacks extensive physical property data in common databases—density and boiling point are reported as N/A or absent . This difference in analytical characterization and quality control documentation directly impacts procurement decisions for regulated environments (e.g., pharmaceutical impurity analysis, cGMP manufacturing) where comprehensive specifications are required. The target compound's established position as a documented impurity (Regadenoson impurity 52; Sorafenib impurity 32) further supports its utility in analytical reference standard applications .

Purity Quality control Commercial availability

High-Value Application Scenarios for 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4) Supported by Differentiated Evidence


Polymer Surface Modification for Enhanced Hydrophobicity and Chemical Resistance

The meta-trifluoromethyl substitution pattern of 2-chloro-5-(trifluoromethyl)phenyl isocyanate, which studies have shown confers the greatest extent of reaction among trifluoromethylphenyl isocyanate isomers in epoxy resin modification [1], positions this compound as an optimal grafting reagent for enhancing polymer hydrophobicity, moisture resistance, and anti-aging properties. When used to modify epoxy coatings via –OH group functionalization, the compound's trifluoromethyl group provides superior hydrophobicity and barrier stability compared to non-fluorinated or para-substituted alternatives [2]. The liquid physical state facilitates homogeneous application in polymer modification protocols without requiring dissolution steps .

Synthesis of Ortho-Chloro/Meta-Trifluoromethyl Substituted Urea Derivatives for Agrochemical Lead Optimization

The unique ortho-chloro/meta-trifluoromethyl substitution pattern of this isocyanate enables the synthesis of urea derivatives with distinct electronic and steric profiles that differ from those derived from 4-chloro-3-(trifluoromethyl)phenyl isocyanate or 3-(trifluoromethyl)phenyl isocyanate [1]. The enhanced electrophilicity conferred by the ortho-chloro substituent [2] predicts faster reaction kinetics with amines, facilitating high-throughput library synthesis of candidate agrochemicals where rapid SAR exploration is prioritized. The compound's established role as an intermediate in pesticide and herbicide synthesis validates this application space.

Pharmaceutical Reference Standard and Impurity Profiling

2-Chloro-5-(trifluoromethyl)phenyl isocyanate is recognized as Regadenoson impurity 52 and Sorafenib impurity 32 [1]. Its commercial availability at ≥97% purity with full analytical characterization (density, boiling point, refractive index) [2] makes it suitable for use as a reference standard in pharmaceutical impurity profiling and method validation. The compound's distinct retention time and spectral signature relative to the 4-chloro-3-(trifluoromethyl)phenyl isocyanate isomer used in sorafenib synthesis supports its application in orthogonal analytical methods for process control.

Building Block for Orthogonal Protection Strategies in Multistep Synthesis

The liquid physical state of 2-chloro-5-(trifluoromethyl)phenyl isocyanate, contrasting with the crystalline nature of regioisomeric 4-chloro-3-(trifluoromethyl)phenyl isocyanate [1], offers practical advantages in continuous flow synthesis platforms where liquid reagents are preferred for precise metering and mixing. The ortho-chloro substituent introduces steric hindrance that can be exploited for regioselective protection strategies in complex molecule synthesis, providing a differentiation vector not available with para-substituted or unsubstituted phenyl isocyanate analogs.

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